Sodium monoxide

Description

Properties

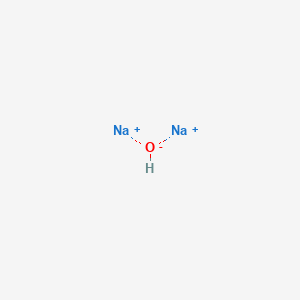

IUPAC Name |

disodium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O/h;;1H2/q2*+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGONJLAOZZDJO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNa2O+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

62.987 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium monoxide appears as a white granular material. It reacts with water to give sodium hydroxide with the evolution of heat. It is corrosive to metals and tissue. It is used in chemical manufacture., White solid; [CAMEO] | |

| Record name | SODIUM MONOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4507 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium monoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17627 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12401-86-4 | |

| Record name | SODIUM MONOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4507 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium monoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012401864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Structure of Sodium Monoxide (Na₂O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of sodium monoxide (Na₂O), a compound of significant interest in various scientific and industrial fields, including ceramics and glass manufacturing. This document details the crystallographic parameters, experimental protocols for structure determination, and a summary of key data.

Introduction

This compound (Na₂O) is an alkali metal oxide that primarily adopts the anti-fluorite crystal structure.[1][2] In this arrangement, the positions of the cations and anions are reversed compared to the fluorite (CaF₂) structure.[1] Specifically, the sodium (Na⁺) ions occupy the tetrahedral sites, while the oxygen (O²⁻) ions form a face-centered cubic (FCC) lattice.[3][4][5] This guide explores the detailed structural characteristics of Na₂O, providing researchers with the foundational knowledge required for its application and further study.

Crystal Structure of this compound

This compound predominantly crystallizes in a cubic system with the anti-fluorite structure.[1][2][3] However, an orthorhombic phase has also been reported.

Cubic Anti-Fluorite Structure (Fm-3m)

The most stable and commonly observed crystal structure of Na₂O is the cubic anti-fluorite structure, belonging to the space group Fm-3m (No. 225).[2][6][7][8]

-

Lattice: The oxide ions (O²⁻) form a face-centered cubic (FCC) arrangement, occupying the corners and face centers of the cubic unit cell.[4][9]

-

Ionic Positions: The sodium ions (Na⁺) occupy all the tetrahedral voids within the FCC lattice of oxide ions.[3][4][5]

-

Coordination: Each Na⁺ ion is tetrahedrally coordinated to four O²⁻ ions. Conversely, each O²⁻ ion is cubically coordinated to eight Na⁺ ions.[1][2][10] This results in a coordination number of 4 for sodium and 8 for oxygen.[5][10]

Below is a diagram illustrating the logical relationship of the anti-fluorite crystal structure of Na₂O.

Orthorhombic Structure (Pnnm)

A less common, hydrophilite-like orthorhombic phase of Na₂O has also been identified, belonging to the space group Pnnm.[11] In this structure, the Na¹⁺ ion is bonded in a trigonal planar geometry to three O²⁻ atoms, and the O²⁻ ion is bonded to six Na¹⁺ atoms, forming a mixture of corner and edge-sharing ONa₆ octahedra.[11]

Quantitative Crystallographic Data

The following tables summarize the key quantitative data for the cubic and orthorhombic phases of Na₂O.

Table 1: Crystallographic Data for Cubic Na₂O (Fm-3m)

| Parameter | Value | Reference |

| Crystal System | Cubic | [6][12] |

| Space Group | Fm-3m (No. 225) | [2][6][7][8] |

| Lattice Parameter (a) | 5.48 Å | [6] |

| Cell Volume | 165.02 ų | [6] |

| Na-O Bond Length | 2.38 Å | [6] |

| Na⁺ Coordination | 4 (Tetrahedral) | [1][2][5] |

| O²⁻ Coordination | 8 (Cubic) | [1][2][5] |

Table 2: Atomic Coordinates for Cubic Na₂O (Fm-3m)

| Atom | Wyckoff Symbol | x | y | z | Reference |

| O | 4a | 0 | 0 | 0 | [6] |

| Na | 8c | 1/4 | 3/4 | 3/4 | [6] |

Table 3: Crystallographic Data for Orthorhombic Na₂O (Pnnm)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [11] |

| Space Group | Pnnm | [11] |

| Lattice Parameters | a = 3.63 Å, b = 5.05 Å, c = 5.31 Å | [11] |

| Cell Volume | 97.35 ų | [11] |

| Na-O Bond Lengths | 2.27 Å (x1), 2.29 Å (x2) | [11] |

Table 4: Atomic Coordinates for Orthorhombic Na₂O (Pnnm)

| Atom | Wyckoff Symbol | x | y | z | Reference |

| O | 2a | 0 | 0 | 0 | [11] |

| Na | 4g | 1/2 | 0.82448 | 0.202858 | [11] |

Experimental Protocols

The determination of the crystal structure of Na₂O requires careful synthesis and handling due to its reactivity, followed by characterization using techniques such as X-ray diffraction.

Synthesis of this compound

High-purity crystalline Na₂O can be synthesized via several methods. The choice of method depends on the available starting materials and the desired purity. All procedures should be carried out in an inert atmosphere (e.g., argon or nitrogen) to prevent the formation of sodium peroxide or sodium hydroxide.

Method 1: Reaction of Sodium with Sodium Hydroxide

This method involves the reaction of metallic sodium with sodium hydroxide.

-

Reactants: Metallic sodium (Na) and anhydrous sodium hydroxide (NaOH).

-

Procedure:

-

In an inert atmosphere glovebox, place anhydrous NaOH in a suitable reaction vessel (e.g., a nickel crucible).

-

Add an excess of metallic sodium to the vessel.

-

Heat the mixture to induce the reaction: 2 NaOH + 2 Na → 2 Na₂O + H₂.

-

After the reaction is complete, distill off the excess sodium under vacuum to obtain pure Na₂O.

-

Method 2: Reaction of Sodium Azide with Sodium Nitrate

This method avoids the use of highly reactive metallic sodium.

-

Reactants: Sodium azide (NaN₃) and sodium nitrate (NaNO₃).

-

Procedure:

-

Thoroughly mix sodium azide and sodium nitrate in a 5:1 molar ratio in a reaction vessel.

-

Heat the mixture in an inert atmosphere. The reaction proceeds as follows: 5 NaN₃ + NaNO₃ → 3 Na₂O + 8 N₂.

-

The gaseous nitrogen byproduct is vented, leaving behind solid Na₂O.

-

Sample Preparation for X-ray Diffraction (XRD)

Due to the hygroscopic nature of Na₂O, it is crucial to handle the sample in an inert and dry environment to prevent its reaction with atmospheric moisture.

-

Grinding: Inside an inert atmosphere glovebox, grind the synthesized Na₂O into a fine powder using an agate mortar and pestle. This ensures random orientation of the crystallites.

-

Sample Mounting:

-

Use an air-sensitive sample holder, which typically consists of a shallow well and a cover.

-

Press the finely ground Na₂O powder into the well of the sample holder.

-

Place a thin, X-ray transparent film, such as Kapton, over the sample.

-

Secure the film with a sealing ring to create an airtight seal.

-

For added protection, an extra layer of Kapton tape can be applied over the edges of the primary window.

-

-

Transfer: Transport the sealed sample holder to the diffractometer in a desiccator or under an inert gas atmosphere.

Powder X-ray Diffraction (PXRD) Data Collection

-

Instrument: A powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source (λ = 1.5418 Å) is commonly used.

-

Goniometer Setup: The instrument is typically operated in a Bragg-Brentano geometry.

-

Scan Parameters:

-

2θ Range: A typical scan range is from 10° to 80°.

-

Step Size: A step size of 0.02° is common for high-resolution data.

-

Dwell Time: The time spent at each step can range from 0.5 to 2 seconds, depending on the desired signal-to-noise ratio.

-

-

Data Acquisition: Initiate the scan and collect the diffraction pattern.

Data Analysis: Rietveld Refinement

Rietveld refinement is a powerful method for analyzing powder diffraction data to refine the crystal structure.

-

Software: Utilize crystallographic software such as GSAS-II, FullProf, or TOPAS.

-

Initial Model: Start with an initial structural model for Na₂O, including the space group (Fm-3m for the cubic phase), approximate lattice parameters, and atomic positions.

-

Refinement Steps:

-

Background: Model the background of the diffraction pattern using a suitable function (e.g., a Chebyshev polynomial).

-

Scale Factor: Refine the overall scale factor.

-

Lattice Parameters: Refine the unit cell parameters.

-

Peak Profile: Refine the parameters that describe the shape of the diffraction peaks (e.g., Gaussian and Lorentzian components).

-

Atomic Positions: Refine the fractional atomic coordinates.

-

Isotropic Displacement Parameters: Refine the thermal motion of the atoms.

-

-

Goodness of Fit: Monitor the goodness-of-fit indicators (e.g., Rwp, Rp, and χ²) to assess the quality of the refinement. A successful refinement will result in a good match between the observed and calculated diffraction patterns.

The following diagram illustrates the experimental workflow for the crystal structure determination of Na₂O.

Conclusion

This technical guide has provided a detailed analysis of the crystal structure of this compound, focusing on its predominant anti-fluorite cubic phase. The quantitative data presented in the tables offer a quick reference for crystallographic parameters. Furthermore, the detailed experimental protocols for synthesis, sample handling, and data analysis provide a practical framework for researchers working with this reactive material. The understanding of the crystal structure of Na₂O is fundamental for its application in various fields and for the development of new materials.

References

- 1. Sciencemadness Discussion Board - NAN3 synth - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mp-2352: Na2O (cubic, Fm-3m, 225) [legacy.materialsproject.org]

- 6. Making Sodium Metal - Instructables [instructables.com]

- 7. prepchem.com [prepchem.com]

- 8. Sciencemadness Discussion Board - Sodium from sodium oxide - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scienceforums.net [scienceforums.net]

- 11. rsc.org [rsc.org]

- 12. Sodium oxide - Wikipedia [en.wikipedia.org]

Thermodynamic Properties of Solid Sodium Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium oxide (Na₂O), an inorganic compound of sodium and oxygen, is a critical component in various industrial applications, including the manufacturing of glass, ceramics, and chemicals. A thorough understanding of its thermodynamic properties is paramount for process optimization, safety assessments, and the development of new materials. This technical guide provides a comprehensive overview of the core thermodynamic properties of solid sodium oxide, detailed experimental protocols for their determination, and a visualization of their interrelationships.

Core Thermodynamic Properties of Solid Sodium Oxide

The thermodynamic stability and reactivity of solid sodium oxide are defined by several key parameters. These values, compiled from various reputable sources, are summarized below.

Table 1: Standard Thermodynamic Properties of Solid Sodium Oxide at 298.15 K

| Property | Symbol | Value | Units |

| Standard Enthalpy of Formation | ΔHf° | -414.22 to -416[1][2] | kJ·mol⁻¹ |

| Standard Molar Entropy | S° | 75.06[3] | J·mol⁻¹·K⁻¹ |

| Gibbs Free Energy of Formation | ΔGf° | -375.46 to -377.1[2][3] | kJ·mol⁻¹ |

Table 2: Molar Heat Capacity of Solid Sodium Oxide

The molar heat capacity (Cp) of solid sodium oxide is a function of temperature and can be expressed using the Shomate equation:

Cp(T) = A + B·t + C·t² + D·t³ + E/t²

where t = T(K) / 1000. The coefficients for solid Na₂O are provided in the table below for different temperature ranges.[4][5]

| Temperature Range (K) | A | B | C | D | E |

| 298 - 1023 | 25.57540 | 177.7100 | -166.3350 | 57.61160 | 0.338149 |

| 1023 - 1243 | -125.7730 | 302.0740 | -140.6420 | 21.32400 | 38.28310 |

| 1243 - 1405 | 2240.950 | -3209.970 | 1803.690 | -359.0730 | -386.2480 |

Table 3: Lattice Energy of Solid Sodium Oxide

The lattice energy is a measure of the strength of the ionic bonds in a crystal lattice. It can be calculated using the Born-Haber cycle.

| Property | Symbol | Value | Units |

| Lattice Energy | U | -2481 to -2520 | kJ·mol⁻¹ |

Experimental Protocols for Determining Thermodynamic Properties

The accurate determination of thermodynamic properties relies on precise experimental techniques. The following sections detail the methodologies for measuring the key parameters of solid sodium oxide.

Determination of Standard Enthalpy of Formation (ΔHf°) by Bomb Calorimetry

The standard enthalpy of formation of a compound is the enthalpy change during the formation of 1 mole of the substance from its constituent elements in their standard states. For sodium oxide, this corresponds to the reaction:

2Na(s) + ½O₂(g) → Na₂O(s)

Due to the high reactivity of sodium, the direct measurement of the enthalpy of formation is challenging. A more common and accurate method is reaction calorimetry , specifically using a bomb calorimeter .

Experimental Workflow:

-

Sample Preparation: A precisely weighed sample of pure sodium is placed in a crucible inside a high-pressure vessel known as a "bomb."

-

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen gas to ensure complete combustion.

-

Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sodium sample is ignited electrically via an ignition wire.

-

Temperature Measurement: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. The final temperature is recorded once thermal equilibrium is reached.

-

Calculation: The heat capacity of the calorimeter system (Ccal) is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of sodium (qcomb) is then calculated using the measured temperature change (ΔT): qcomb = Ccal × ΔT

-

Enthalpy of Formation Calculation: The standard enthalpy of formation of sodium oxide is then determined using Hess's Law, by combining the measured enthalpy of combustion of sodium with the known standard enthalpy of formation of the combustion product (in this case, often a mixture of oxides that are then further reacted or analyzed). An alternative and more direct approach involves measuring the enthalpy of hydrolysis of a pure sodium oxide sample.[6][7]

Determination of Molar Heat Capacity (Cp) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

Experimental Workflow:

-

Sample and Reference Preparation: A small, accurately weighed sample of solid sodium oxide is placed in a sample pan (e.g., aluminum or platinum). An empty pan serves as the reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC furnace. The desired temperature program, including the heating rate (e.g., 10 K/min), is set.

-

Measurement: The furnace heats both the sample and the reference at a constant rate. The instrument measures the differential heat flow between the sample and the reference required to maintain both at the same temperature.

-

Calibration: The instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium).

-

Heat Capacity Calculation: The heat capacity of the sample is determined by comparing its heat flow signal to that of a standard material with a known heat capacity, typically sapphire, measured under the same conditions. The calculation involves three runs: a baseline run with empty pans, a run with the sapphire standard, and a run with the sodium oxide sample.[8][9]

Determination of Standard Molar Entropy (S°)

The standard molar entropy of a solid at a given temperature is determined by measuring its heat capacity from a temperature approaching absolute zero (0 K) up to the desired temperature and integrating Cp/T with respect to temperature.

Experimental Workflow:

-

Low-Temperature Heat Capacity Measurement: The heat capacity of the solid sodium oxide is measured as a function of temperature from as low a temperature as possible (typically using a cryostat) up to the standard temperature (298.15 K). This is often done using adiabatic calorimetry.

-

Extrapolation to 0 K: Since measurements cannot be made down to absolute zero, the heat capacity data below the lowest measurement temperature are extrapolated to 0 K using the Debye T³ law for solids.

-

Integration: The standard molar entropy at 298.15 K is then calculated by numerically integrating the Cp/T versus T curve from 0 K to 298.15 K. S°(298.15 K) = ∫₀²⁹⁸.¹⁵ (Cp(T)/T) dT

-

Phase Transitions: If any phase transitions occur between 0 K and 298.15 K, the enthalpy of transition (ΔHtrans) at the transition temperature (Ttrans) must be measured (e.g., by DSC) and the entropy change of the transition (ΔStrans = ΔHtrans/Ttrans) must be added to the integral.[10][11]

Interrelationship of Thermodynamic Properties

The fundamental thermodynamic properties of a substance are interconnected. The Gibbs free energy of formation (ΔGf°), which determines the spontaneity of a reaction, is related to the enthalpy of formation (ΔHf°) and the entropy of formation (ΔSf°) by the Gibbs-Helmholtz equation. The Born-Haber cycle provides a clear illustration of the relationship between lattice energy and other thermodynamic quantities.

Caption: Interrelationship of key thermodynamic properties of solid sodium oxide.

Conclusion

This technical guide has provided a detailed overview of the core thermodynamic properties of solid sodium oxide, including its standard enthalpy of formation, standard molar entropy, molar heat capacity, and lattice energy. The experimental methodologies for determining these properties have been outlined, offering a foundational understanding for researchers and professionals in related fields. The presented data and diagrams serve as a valuable resource for applications requiring a deep understanding of the thermodynamic behavior of this important industrial compound.

References

- 1. electrochem.org [electrochem.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Knudsen Effusion Mass Spectrometer (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]

- 4. scranton.edu [scranton.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. amt.copernicus.org [amt.copernicus.org]

- 8. mse.ucr.edu [mse.ucr.edu]

- 9. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Standard molar entropy - Wikipedia [en.wikipedia.org]

In-depth Technical Guide to the Electronic Band Structure of Sodium Monoxide (Na₂O)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic band structure of sodium monoxide (Na₂O), a material of interest in ceramics and glasses. The content herein is primarily based on computational studies, particularly Density Functional Theory (DFT), which has become the principal method for elucidating the electronic properties of this highly reactive compound. This document details the material's crystal structure, electronic bandgap, and density of states. Furthermore, it outlines the computational protocols employed in theoretical investigations and includes experimental data that corroborates the computationally derived ionic character of Na₂O.

Introduction

This compound (Na₂O) is an alkali metal oxide that crystallizes in the antifluorite structure. Its electronic properties are fundamental to understanding its chemical behavior and potential applications. Due to its high reactivity, experimental characterization of its electronic band structure is challenging. Consequently, ab initio computational methods have become indispensable for providing theoretical insights into its properties. This guide synthesizes the current understanding of the electronic structure of Na₂O, with a focus on data and methodologies relevant to materials science and drug development research, where understanding oxide interfaces can be crucial. It is important to distinguish the solid-state material Na₂O from the diatomic molecule this compound (NaO), the latter of which is a gas-phase species and does not exhibit a band structure.

Crystal Structure

Sodium oxide (Na₂O) adopts a cubic antifluorite crystal structure. In this arrangement, the positions of the cations and anions are reversed compared to the fluorite (CaF₂) structure. The sodium (Na⁺) ions are tetrahedrally coordinated to four oxide (O²⁻) ions, while the oxide ions are cubically coordinated to eight sodium ions. The oxide ions form a face-centered cubic (FCC) lattice, with the sodium ions occupying all the tetrahedral voids.[1][2]

The space group of this cubic structure is Fm-3m, with the international number 225.[3]

Electronic Band Structure and Density of States

The electronic band structure of Na₂O is characterized by a direct band gap at the Γ point in the Brillouin zone, indicating that the minimum of the conduction band and the maximum of the valence band occur at the same momentum vector.[4] This property is significant for the material's optical properties. The valence band is primarily composed of the O 2p orbitals, while the conduction band is mainly formed by the Na 3s orbitals.

The density of states (DOS) plot further elucidates the composition of the electronic bands. The states near the Fermi level are predominantly of O 2p character in the valence band and Na 3s character in the conduction band. The separation between the highest occupied states in the valence band and the lowest unoccupied states in the conduction band defines the band gap.

Quantitative Data

The electronic properties of Na₂O, as determined by computational studies, are summarized in the table below. It is important to note that the calculated band gap values can vary depending on the theoretical approach, particularly the exchange-correlation functional used in DFT calculations. Functionals like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) are known to underestimate the band gap of insulators and semiconductors.

| Property | Value | Method/Functional | Reference |

| Crystal Structure | Cubic (Antifluorite) | - | |

| Space Group | Fm-3m | - | [3] |

| Calculated Band Gap | 1.87 eV | GLLB-SC | |

| Calculated Band Gap | 2.19 eV | LDA | [1] |

| Calculated Band Gap | 2.421 eV | TB-LMTO | [1] |

| Band Gap Type | Direct (Γ-Γ) | GGA and EVGGA | [4] |

| O 1s Binding Energy | 531.2 eV | XPS | |

| Na 1s Binding Energy | 1072.1 eV | XPS |

Protocols

Computational Protocol: Density Functional Theory (DFT)

The determination of the electronic band structure of Na₂O is predominantly achieved through first-principles calculations based on DFT. A typical computational workflow is as follows:

-

Structure Definition : The calculation begins with the definition of the crystal structure of Na₂O. For the cubic antifluorite phase, this involves specifying the lattice parameter and the atomic positions of sodium and oxygen within the unit cell.

-

Self-Consistent Field (SCF) Calculation : An SCF calculation is performed to determine the ground-state electron density. This is an iterative process where the Kohn-Sham equations are solved until the electron density converges.

-

Software : The Vienna Ab initio Simulation Package (VASP) is commonly used.[3]

-

Pseudopotentials : The interaction between the core and valence electrons is described by pseudopotentials. For Na₂O, Projector-Augmented Wave (PAW) pseudopotentials are a common choice.[3]

-

Exchange-Correlation Functional : The choice of the exchange-correlation functional is critical. The Generalized Gradient Approximation (GGA) is a widely used functional for this type of calculation.[1][3]

-

Plane-Wave Cutoff Energy : A cutoff energy for the plane-wave basis set must be defined. A typical value for Na₂O is 520 eV.[3]

-

k-point Mesh : The Brillouin zone is sampled using a grid of k-points. The density of this grid must be converged to ensure accurate results.

-

-

Band Structure Calculation : Following the SCF calculation, a non-self-consistent calculation is performed to determine the electronic band structure. This involves calculating the eigenvalues of the Kohn-Sham equations along high-symmetry paths in the Brillouin zone.

-

Density of States (DOS) Calculation : The DOS is calculated from the results of the SCF calculation by integrating over the Brillouin zone. This provides information about the number of electronic states at each energy level.

Experimental Protocol: X-ray Photoelectron Spectroscopy (XPS)

XPS can be used to probe the core-level electron binding energies and provide experimental validation of the ionic character of Na₂O.

-

Sample Preparation : A clean surface of the Na₂O sample is prepared under ultra-high vacuum (UHV) conditions to prevent surface contamination.

-

X-ray Irradiation : The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα).

-

Electron Detection : The kinetic energy of the photoemitted electrons is measured using an electron energy analyzer.

-

Data Analysis : The binding energy of the core-level electrons is calculated from their kinetic energy. The resulting spectrum shows peaks corresponding to the different elements and their chemical states.

Visualizations

Caption: Computational workflow for determining the electronic band structure of Na₂O using DFT.

Conclusion

The electronic band structure of this compound (Na₂O) has been primarily characterized through computational methods, revealing it to be a direct band gap material with a significant ionic character. The calculated band gap is sensitive to the theoretical framework employed, with values typically in the range of 1.8 to 2.5 eV. The valence and conduction bands are dominated by O 2p and Na 3s orbitals, respectively. While experimental data on the full band structure is scarce due to the material's reactivity, techniques like XPS confirm the charge states of the constituent ions, supporting the theoretical models. This guide provides a foundational understanding of the electronic properties of Na₂O for researchers in materials science and related fields.

References

A Technical Guide to the Synthesis of High-Purity Sodium Monoxide Powder for Research and Pharmaceutical Applications

Introduction

Sodium monoxide (Na₂O) is a crucial inorganic compound that serves as a fundamental building block in numerous industrial and scientific applications. As a white, crystalline solid, it is a strong alkali metal oxide with high reactivity, particularly with water, with which it forms sodium hydroxide.[1][2][3] This high reactivity makes it an essential component in the manufacturing of ceramics, glasses, and various sodium-based chemicals, including bleaching agents and disinfectants.[1][4] In the pharmaceutical and drug development sectors, high-purity this compound is valuable as a reactant and intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients.[5][6][7]

The primary challenge in producing this compound lies in achieving high purity. The compound's propensity to react with atmospheric moisture and carbon dioxide necessitates carefully controlled, anhydrous, and inert synthesis conditions to prevent the formation of sodium hydroxide and sodium carbonate impurities.[8][9] This guide provides an in-depth overview of the principal synthesis methodologies, detailed experimental protocols, purification techniques, and characterization strategies for producing high-purity this compound powder, tailored for researchers, scientists, and professionals in drug development.

Core Synthesis Methodologies

Several synthetic routes to this compound have been established, each with distinct advantages and challenges. The selection of a method often depends on the desired purity, scale, and available starting materials.

Reaction of Metallic Sodium with Sodium Peroxide

This method is one of the most effective for producing high-purity this compound by avoiding the co-production of peroxide that occurs during direct oxidation of sodium in excess oxygen.[10] The reaction involves treating sodium peroxide (Na₂O₂) with an excess of metallic sodium.

Chemical Equation: Na₂O₂ + 2 Na → 2 Na₂O

Experimental Protocol:

-

Preparation: All manipulations must be performed in a high-purity inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination from air and moisture.[9]

-

Reactant Loading: High-purity sodium peroxide powder and clean metallic sodium (cut into small pieces to increase surface area) are loaded into a reaction vessel made of a non-reactive material, such as nickel or iron. A molar excess of sodium is used to ensure the complete conversion of the peroxide.

-

Reaction: The vessel is sealed and heated to approximately 150 °C.[10] The mixture is maintained at this temperature with gentle agitation to ensure homogeneity until the reaction is complete.

-

Purification: After the reaction, the excess molten sodium is removed by vacuum distillation at elevated temperatures (e.g., 300-400 °C).[1]

-

Product Recovery: The remaining white powder, high-purity this compound, is cooled to room temperature under the inert atmosphere before being collected and stored in a sealed, dry container.[8]

Reaction of Metallic Sodium with Sodium Nitrite

This method provides a direct route to this compound by reacting metallic sodium with sodium nitrite (NaNO₂).[1]

Chemical Equation: 6 Na + 2 NaNO₂ → 4 Na₂O + N₂

Experimental Protocol:

-

Preparation: As with other methods, all procedures must be conducted under a dry, inert atmosphere.

-

Reactant Loading: Stoichiometric amounts of high-purity metallic sodium and dry sodium nitrite powder are placed in a suitable reaction vessel.

-

Reaction: The mixture is heated carefully. The reaction is exothermic and proceeds as the reactants melt and mix. The temperature should be controlled to maintain a steady reaction rate.

-

Gas Evolution: Nitrogen gas is evolved during the reaction and must be safely vented from the system.

-

Product Recovery: Once the reaction ceases, the molten product is allowed to cool and solidify under an inert atmosphere. The resulting solid is high-purity this compound.

Thermal Decomposition of Sodium Nitrite

High-purity this compound can also be prepared by the thermal decomposition of sodium nitrite in an inert atmosphere. This method avoids the use of highly reactive metallic sodium as a starting material.

Chemical Equation: 2 NaNO₂ (s) → Na₂O (s) + NO (g) + NO₂ (g)

Experimental Protocol:

-

Preparation: High-purity, dry sodium nitrite powder is placed in a crucible made of a material stable at high temperatures (e.g., alumina or nickel).

-

Decomposition: The crucible is placed in a tube furnace equipped with a controlled atmosphere. A slow stream of an inert gas (e.g., argon) is passed through the furnace.

-

Heating: The furnace is heated to a temperature above 330 °C.[11][12] The sodium nitrite decomposes, yielding solid sodium oxide and gaseous nitrogen oxides (NO and NO₂).

-

Gas Scrubbing: The evolved toxic nitrogen oxides must be passed through a suitable scrubbing solution (e.g., sodium hydroxide solution) for neutralization before venting.

-

Cooling and Recovery: After the decomposition is complete, the furnace is cooled to room temperature while maintaining the inert gas flow.[8] The resulting white this compound powder is then collected and stored in a desiccator or glovebox.

Purification, Handling, and Purity Challenges

The synthesis of high-purity this compound is critically dependent on post-synthesis handling and the mitigation of contamination.

-

Reactivity: this compound reacts readily and exothermically with water to form sodium hydroxide (NaOH) and with atmospheric carbon dioxide to form sodium carbonate (Na₂CO₃).[1][8] These are the most common impurities in Na₂O samples.

-

Handling and Storage: To maintain purity, this compound must be handled exclusively within a dry, inert atmosphere, such as an argon or nitrogen-filled glovebox.[9] It should be stored in hermetically sealed containers to prevent any contact with air.[4]

-

Purification: For methods involving excess metallic sodium, high-vacuum distillation is the most effective purification step to remove unreacted sodium, which has a much lower boiling point than this compound.[1]

Characterization of High-Purity this compound

Confirming the identity and purity of the synthesized powder is essential. A combination of analytical techniques should be employed:

-

X-Ray Diffraction (XRD): This is the primary technique for confirming the crystal structure of this compound, which crystallizes in the antifluorite structure.[1] XRD can also identify crystalline impurities like NaOH or Na₂CO₃.[9]

-

Elemental Analysis: Techniques such as Atomic Emission Spectroscopy (AES) can be used to determine the sodium content and confirm the stoichiometry of the compound.[9]

-

Infrared (IR) Spectroscopy: Pure Na₂O has a characteristic IR spectrum. The presence of hydroxyl (-OH) or carbonate (CO₃²⁻) groups, indicating contamination with NaOH or Na₂CO₃, can be readily detected by their strong absorption bands.[9]

-

Solid-State ²³Na NMR: This technique can provide detailed information about the local environment of the sodium atoms, helping to distinguish between Na₂O and other sodium-containing phases.[13]

Data Summary

The following tables summarize key quantitative data for the synthesis of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Citations |

| Molar Mass | 61.979 g/mol | [1] |

| Appearance | White solid/powder | [1][8] |

| Density | 2.49 g/cm³ | [1] |

| Melting Point | 1,132 °C | [1][8] |

| Boiling Point | 1,950 °C (sublimates at 1275 °C) | [1][8] |

| Crystal Structure | Antifluorite (cubic) | [1] |

Table 2: Key Reaction Conditions for this compound Synthesis

| Synthesis Method | Key Reactants | Temperature | Atmosphere | Key Considerations | Citations |

| Reaction with Na₂O₂ | Na, Na₂O₂ | ~150 °C | Inert (Ar, N₂) | Requires excess Na and subsequent vacuum distillation. | [1][10] |

| Reaction with NaNO₂ | Na, NaNO₂ | > Melting Point | Inert (Ar, N₂) | Exothermic reaction; produces N₂ gas. | [1] |

| Thermal Decomposition of NaNO₂ | NaNO₂ | > 330 °C | Inert (Ar, N₂) | Produces toxic NO and NO₂ gases that must be scrubbed. | [11][12] |

| Thermal Decomposition of Na₂CO₃ | Na₂CO₃ | > 1000 °C | Inert (Ar, N₂) | Requires very high temperatures. | [8][10] |

| Direct Oxidation of Na | Na, O₂ | > 250 °C | Limited O₂ | Forms a mixture of Na₂O and Na₂O₂; requires further purification. | [1][10] |

The synthesis of high-purity this compound powder is a challenging yet achievable process that is fundamental for advanced applications in materials science, chemical synthesis, and drug development. Success hinges on the careful selection of a synthetic route and, most critically, the rigorous exclusion of atmospheric water and carbon dioxide throughout the synthesis, purification, and storage stages. The methods involving the reaction of metallic sodium with sodium peroxide or the thermal decomposition of sodium nitrite offer reliable pathways to a high-purity product. Comprehensive characterization using techniques such as XRD and IR spectroscopy is imperative to verify the purity and structural integrity of the final powder before its use in sensitive research and pharmaceutical applications.

References

- 1. Sodium oxide - Wikipedia [en.wikipedia.org]

- 2. nanochemazone.com [nanochemazone.com]

- 3. This compound | HNa2O+ | CID 61564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 6. chemscene.com [chemscene.com]

- 7. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sodium oxide - Sciencemadness Wiki [sciencemadness.org]

- 9. ias.ac.in [ias.ac.in]

- 10. inorganic chemistry - How to obtain sodium oxide from sodium chloride? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 11. Sodium nitrite - Wikipedia [en.wikipedia.org]

- 12. Sodium nitrite - Sciencemadness Wiki [sciencemadness.org]

- 13. pubs.acs.org [pubs.acs.org]

A Comprehensive Guide to Theoretical DFT Studies of Sodium Oxide (Na₂O) Surfaces

Audience: Researchers, scientists, and professionals in materials science, catalysis, and energy storage.

Executive Summary

Sodium oxide (Na₂O) is a technologically significant material, serving as a key component in glasses, ceramics, and as a potent promoter in heterogeneous catalysis. Understanding the atomic and electronic structure of its surfaces is paramount for controlling and enhancing its performance in these applications. While Density Functional Theory (DFT) has proven to be a powerful tool for investigating material surfaces at the atomic level, a comprehensive body of literature focusing specifically on the surfaces of pure Na₂O is notably sparse.

This technical guide addresses this gap by providing a foundational framework for conducting theoretical DFT studies on Na₂O surfaces. It is designed for researchers initiating investigations in this area. The guide outlines the established "best-practice" computational methodologies, derived from DFT studies on analogous ionic oxides and metal surfaces. It details the protocols for constructing surface models, calculating fundamental properties like surface energy and relaxation, and studying the adsorption of probe molecules.

Included are templates for data presentation, detailed computational parameters, and visualizations of the Na₂O crystal structure and theoretical workflows to provide a comprehensive roadmap for future research into the surface science of sodium oxide.

Theoretical Background: DFT for Surface Science

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In surface science, DFT is employed to predict a wide range of properties, including surface stability, electronic states, and reactivity.

The standard approach for modeling surfaces with DFT involves the slab model . A crystal is cleaved along a specific crystallographic plane (denoted by Miller indices, e.g., (111), (110), (100)) to create a 2D-periodic slab.[1][2] A vacuum region is added perpendicular to the surface to separate the slab from its periodic images, effectively creating two surfaces.[3]

Surface Energy (γ) is a critical parameter that quantifies the stability of a given crystal facet. It represents the excess energy at the surface compared to the bulk, arising from the breaking of chemical bonds.[1] In thermodynamically stable materials, this energy is always positive.[1] The surface energy for a specific termination (σ) of a facet (hkl) is calculated using the following formula:

γhkl,σ = [ Eslabhkl,σ - n * Ebulk ] / (2 * A)

where:

-

Eslabhkl,σ is the total energy of the relaxed slab model.[1]

-

n is the number of formula units in the slab.

-

Ebulk is the energy per formula unit of the bulk material.[1]

-

A is the surface area of one side of the slab.[1] The factor of 2 in the denominator accounts for the two surfaces created in the slab model.

Adsorption Energy (Eads) quantifies the strength of the interaction between a molecule (adsorbate) and a surface (substrate). A negative adsorption energy indicates a favorable, exothermic process.[4] It is calculated as:

Eads = Eslab+molecule - (Eslab + Emolecule)

where:

-

Eslab+molecule is the total energy of the slab with the adsorbed molecule.

-

Eslab is the total energy of the clean, relaxed slab.

-

Emolecule is the total energy of the isolated molecule in the gas phase, calculated in a large simulation box.[4]

Computational Protocols for Na₂O Surfaces

This section provides a detailed methodology for performing DFT calculations on Na₂O surfaces, synthesized from standard practices in computational materials science.

Bulk Na₂O Optimization

-

Crystal Structure: Start with the bulk crystal structure of Na₂O, which adopts the cubic anti-fluorite structure with the space group Fm-3m (No. 225). In this structure, the Na⁺ ions are tetrahedrally coordinated to four O²⁻ ions, and each O²⁻ ion is cubically coordinated to eight Na⁺ ions.

-

Initial Optimization: Perform a full geometry optimization of the bulk unit cell, relaxing both the atomic positions and the lattice parameters to find the equilibrium lattice constant.

-

Energy Calculation: Calculate the total energy of the fully relaxed bulk structure (Ebulk). This value is the reference for the surface energy calculations.

Slab Model Construction

-

Cleavage: Cleave the optimized bulk structure along the desired low-index planes, such as (100), (110), and (111).

-

Polarity: The Na₂O (111) surface is a polar surface, consisting of alternating layers of either only Na⁺ or only O²⁻. Such polar surfaces are inherently unstable and tend to undergo significant reconstruction or charge compensation mechanisms to reduce surface energy. The (110) and (100) surfaces are non-polar.

-

-

Supercell: Create a supercell of the cleaved slab. The slab should be thick enough to ensure that the central layers exhibit bulk-like properties. A thickness of at least 6-8 atomic layers is recommended.

-

Vacuum Layer: Add a vacuum layer of at least 15-20 Å in the direction perpendicular to the surface to prevent interactions between periodic images of the slab.

DFT Calculation Parameters

-

Simulation Code: The Vienna Ab initio Simulation Package (VASP) or Quantum ESPRESSO are standard choices for such calculations.[1][5]

-

Pseudopotentials: Use the Projector Augmented-Wave (PAW) method to describe the interaction between core and valence electrons.[6]

-

Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a common and reliable choice for solid-state systems.[1][6]

-

Plane-Wave Cutoff Energy: A cutoff energy of at least 400-500 eV is typically required for calculations involving oxygen to achieve convergence.[1]

-

Brillouin Zone Sampling: Use a Monkhorst-Pack k-point mesh. The density of the mesh should be converged for the bulk and appropriately scaled for the supercell dimensions. For slab calculations, the k-point sampling along the non-periodic direction (perpendicular to the surface) can be set to 1.[7]

-

Convergence Criteria: Set a strict energy convergence criterion, typically 10⁻⁵ eV or lower, for the self-consistent field (SCF) cycle. The force convergence criterion for ionic relaxations should be on the order of 0.01-0.02 eV/Å.[8]

Surface Relaxation and Energy Calculation

-

Selective Dynamics: During the geometry optimization of the slab, fix the atomic positions of the bottom one or two layers to their bulk-like positions to simulate the bulk substrate. Allow the atoms in the upper layers to relax freely.

-

Energy Calculation: After relaxation, calculate the total energy of the optimized slab (Eslab).

-

Surface Energy: Use the formula provided in Section 2.0 to calculate the surface energy (γ).

Adsorption Studies

-

Adsorbate Placement: Place the probe molecule (e.g., H₂O, CO) at various high-symmetry sites on the relaxed Na₂O surface (on-top, bridge, hollow sites).

-

Geometry Optimization: Perform a geometry optimization for each starting configuration, allowing the adsorbate and the top layers of the slab to fully relax.

-

Adsorption Energy Calculation: Calculate the adsorption energy (Eads) for the most stable configuration using the formula from Section 2.0.

-

Analysis: Further analysis can include Bader charge analysis to quantify charge transfer between the adsorbate and the surface, and calculation of the density of states (DOS) to understand changes in the electronic structure upon adsorption.[9]

Data Presentation Templates

As direct DFT data for Na₂O surfaces is limited in the literature, the following tables are presented as templates for organizing and presenting research findings.

Table 1: Calculated Surface Energies (γ) of Low-Index Na₂O Surfaces. This table should be used to compare the stability of different surface facets. Lower surface energy indicates higher stability.

| Miller Index (hkl) | Termination | Stoichiometric? | Surface Energy (J/m²) |

| (100) | Na-O | Yes | [Calculated Value] |

| (110) | Na₂-O | Yes | [Calculated Value] |

| (111) | Na-terminated | No (Polar) | [Calculated Value] |

| (111) | O-terminated | No (Polar) | [Calculated Value] |

Table 2: Structural Properties of Relaxed Na₂O Surfaces. This table summarizes the structural changes (relaxation) of the surfaces compared to the bulk. Δij refers to the percentage change in spacing between layers i and j.

| Surface (hkl) | Δ12 (%) | Δ23 (%) | Surface Na-O Bond Length (Å) | Bulk Na-O Bond Length (Å) |

| (100) | [Value] | [Value] | [Value] | [Bulk Value] |

| (110) | [Value] | [Value] | [Value] | [Bulk Value] |

| (111)-Na | [Value] | [Value] | [Value] | [Bulk Value] |

Table 3: Adsorption Properties of Probe Molecules on the Na₂O (110) Surface. This table presents key data from adsorption studies, including adsorption energy, bond lengths, and charge transfer.

| Adsorbate | Adsorption Site | Eads (eV) | Adsorbate-Surface Distance (Å) | Key Adsorbate Bond Length (Å) | Charge Transfer (e⁻) |

| H₂O | On-top Na | [Value] | [d(Ow-Na)] | [l(O-H)] | [Value from Bader] |

| CO | On-top Na | [Value] | [d(C-Na)] | [l(C-O)] | [Value from Bader] |

Visualizations

Diagrams are essential for visualizing complex atomic structures and workflows. The following are generated using the DOT language.

Caption: Atomic coordination in the Na₂O anti-fluorite crystal structure.

Caption: Workflow for creating a Na₂O (110) surface slab model.

Caption: Logical workflow for calculating surface and adsorption energies.

Conclusion and Future Outlook

This guide provides a comprehensive theoretical and methodological framework for researchers to begin conducting in-depth DFT studies on the surfaces of sodium oxide. By following the detailed protocols for bulk optimization, slab model construction, and the calculation of surface and adsorption energies, it is possible to build a robust understanding of Na₂O surface chemistry from first principles.

Future research should focus on systematically calculating the surface energies of the low-index facets of Na₂O to establish their relative stabilities. Investigating the potential for surface reconstructions, particularly on the polar (111) surface, is a critical next step. Furthermore, studies on the adsorption of catalytically relevant molecules (e.g., CO, CO₂, H₂, H₂O) will provide fundamental insights into the role of Na₂O as a catalyst promoter. The data generated from such studies will be invaluable for the rational design of new materials for catalysis, energy storage, and other advanced applications.

References

- 1. docs.materialsproject.org [docs.materialsproject.org]

- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Surface Energy - Mat3ra Documentation [docs.mat3ra.com]

- 8. arxiv.org [arxiv.org]

- 9. arxiv.org [arxiv.org]

An In-depth Technical Guide to the Formation and Stability of the Sodium Monoxide Radical (NaO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sodium monoxide radical (NaO) is a highly reactive diatomic species of significant interest in atmospheric chemistry, combustion processes, and fundamental chemical physics. This guide provides a comprehensive technical overview of the formation, stability, and characterization of the NaO radical. It details gas-phase synthesis methodologies, particularly in fast-flow reactors, and discusses its inherent instability and high reactivity. Key physicochemical properties, including bond dissociation energy and spectroscopic constants, are presented in a structured format. This document also outlines the experimental protocols for the generation and spectroscopic analysis of NaO, including laser-induced fluorescence and matrix isolation techniques. Furthermore, theoretical approaches to understanding its electronic structure and potential energy surfaces are described. Finally, the guide addresses the current understanding of the NaO radical's interaction with biological systems, a topic of potential interest to drug development professionals.

Introduction

Free radicals, atoms or molecules with unpaired valence electrons, are often transient but play crucial roles as intermediates in a vast array of chemical reactions.[1] The this compound radical (NaO) is one such species, primarily studied in the context of atmospheric and combustion chemistry. Its presence in the upper atmosphere, for instance, is linked to the chemistry of meteoric ablation.[2] For researchers in drug development, understanding the fundamental properties and reactivity of a simple, highly reactive radical like NaO can provide insights into the broader principles of radical-mediated processes, although direct biological signaling pathways involving NaO have not been identified. This guide aims to consolidate the current technical knowledge on the formation and stability of the NaO radical, providing a detailed resource for scientists and researchers.

Formation of the this compound Radical

The gas-phase generation of the NaO radical is typically achieved through oxidation reactions of sodium atoms. The most common and well-characterized methods involve the use of a fast-flow reactor.

Gas-Phase Synthesis in a Fast-Flow Reactor

A prevalent method for producing NaO radicals for kinetic studies is the reaction of sodium atoms with nitrous oxide (N₂O) in a fast-flow reactor.[3][4] In this setup, a carrier gas, such as helium or nitrogen, is flowed through a heated oven containing sodium metal to produce a stream of sodium atoms. This is then mixed with an excess of N₂O, leading to the formation of NaO radicals via the following reaction:

Na + N₂O → NaO + N₂

Another established gas-phase synthesis route is the reaction of sodium atoms with ozone (O₃):

Na + O₃ → NaO + O₂

This reaction is also conducted in a fast-flow reactor and is a significant channel in upper atmospheric sodium chemistry.[2][5]

Stability and Reactivity of the this compound Radical

The NaO radical is an unstable and highly reactive species. Its stability is intrinsically linked to its electronic structure and is quantified by its bond dissociation energy.

Electronic Structure and Spectroscopic Properties

The this compound radical has a ²Σ⁺ ground electronic state. Theoretical and experimental studies have been conducted to determine its spectroscopic constants, which are crucial for its detection and characterization. These constants provide information about the vibrational and rotational energy levels of the molecule.

Bond Dissociation Energy

The bond dissociation energy (BDE) is a primary measure of the stability of a chemical bond. It represents the enthalpy change when a bond is broken homolytically at constant pressure. For the NaO radical, the BDE corresponds to the energy required to break the Na-O bond, yielding a sodium atom and an oxygen atom in their ground electronic states.

NaO(g) → Na(g) + O(g)

The experimentally determined bond dissociation energy of the NaO radical provides a quantitative measure of its stability.

Reactivity

The high reactivity of the NaO radical is evident from its rapid reactions with various small molecules. Kinetic studies in fast-flow reactors have shown that NaO is efficiently removed by wall collisions, indicating a high sticking coefficient. It reacts readily with molecules such as water, hydrogen, and ozone. For instance, the reaction with water is a key process in the mesosphere:

NaO + H₂O → NaOH + OH

Quantitative Data

The following tables summarize the key quantitative data regarding the stability and spectroscopic properties of the this compound radical.

Table 1: Bond Dissociation Energy of NaO

| Bond | Dissociation Energy (kJ/mol) | Dissociation Energy (kcal/mol) |

|---|

| Na-O | 257 ± 17 | 61.4 ± 4.1 |

Data sourced from the CRC Handbook of Chemistry and Physics.

Table 2: Spectroscopic Constants of the NaO Radical (X²Σ⁺ Ground State)

| Constant | Value | Units |

|---|---|---|

| Vibrational Frequency (ωe) | 492 | cm⁻¹ |

| Rotational Constant (Be) | 0.42463 | cm⁻¹ |

| Bond Length (re) | 2.052 | Å |

Data sourced from the NIST Chemistry WebBook and associated references.

Experimental Protocols

The generation and characterization of the highly reactive NaO radical require specialized experimental techniques.

Protocol for NaO Generation and Kinetic Studies in a Fast-Flow Reactor

A fast-flow reactor is a primary tool for studying the kinetics of gas-phase radical reactions.

Objective: To generate NaO radicals and measure their reaction rates with other gaseous species.

Apparatus:

-

A cylindrical flow tube (e.g., Pyrex), typically 1-2 meters long and several centimeters in diameter.

-

A high-capacity mechanical pump to maintain a constant flow and low pressure (typically a few Torr).

-

A carrier gas inlet (e.g., He, Ar, or N₂).

-

A sodium vapor source: an oven resistively heated to ~450-550 K to vaporize sodium metal, with the vapor entrained in the carrier gas.

-

A movable reactant inlet for introducing the oxidant (e.g., N₂O or O₃) at various points along the flow tube.

-

A detection system, typically Laser-Induced Fluorescence (LIF), positioned at the end of the flow tube.

Procedure:

-

Establish a steady flow of the carrier gas through the flow tube at a pressure of 1-5 Torr.

-

Heat the sodium oven to produce a sufficient partial pressure of sodium atoms in the carrier gas.

-

Introduce a large excess of the oxidant (e.g., N₂O) through a fixed inlet to ensure rapid and complete conversion of Na to NaO.

-

Introduce the second reactant, whose reaction rate with NaO is to be measured, through the movable inlet.

-

Detect the relative concentration of NaO at the downstream detection point. The decay of the NaO signal as the movable inlet is moved further upstream (increasing the reaction time) allows for the determination of the pseudo-first-order rate constant.

-

For detection, NaO is often converted back to Na atoms by adding nitric oxide (NO) just before the detection region (NaO + NO → Na + NO₂), and the subsequent fluorescence of Na atoms is monitored.

Protocol for Laser-Induced Fluorescence (LIF) Detection of NaO

LIF is a highly sensitive spectroscopic technique used for detecting transient species like NaO.[6]

Objective: To detect NaO radicals and measure their relative concentrations.

Apparatus:

-

A tunable pulsed dye laser pumped by a Nd:YAG or excimer laser.

-

Frequency-doubling crystals to access the required UV wavelengths.

-

A detection system consisting of a photomultiplier tube (PMT) and appropriate collection optics (lenses, filters).

-

A data acquisition system (e.g., a boxcar averager or a digital oscilloscope).

Procedure:

-

As mentioned previously, NaO is often converted to Na for easier detection. A small flow of NO is introduced just upstream of the detection region.

-

The laser is tuned to an electronic transition of the sodium atom (e.g., the D-lines around 589 nm).

-

The laser beam is directed through the detection region of the flow tube.

-

The fluorescence emitted from the excited sodium atoms is collected at a 90-degree angle to the laser beam.

-

A bandpass filter is used to isolate the fluorescence signal from scattered laser light and other background emissions.

-

The PMT converts the light signal into an electrical signal, which is then processed by the data acquisition system. The intensity of the fluorescence signal is proportional to the concentration of sodium atoms, and thus to the initial concentration of NaO radicals.

Protocol for Matrix Isolation of NaO

Matrix isolation is a technique used to trap reactive species in an inert solid matrix at cryogenic temperatures, allowing for their spectroscopic characterization.[7][8]

Objective: To trap NaO radicals in an inert matrix for spectroscopic analysis (e.g., by FTIR or EPR).

Apparatus:

-

A high-vacuum chamber.

-

A cryostat capable of reaching temperatures of 4-20 K (e.g., a closed-cycle helium refrigerator).

-

A cold substrate (e.g., a CsI or BaF₂ window for IR spectroscopy) mounted on the cryostat.

-

A gas deposition system for introducing the matrix gas (e.g., argon or neon) and the precursor(s).

-

A source for generating sodium atoms (e.g., a Knudsen effusion cell).

-

A source for the oxidant (e.g., a separate gas line for O₃ or N₂O).

Procedure:

-

Cool the substrate to the desired temperature (e.g., 10 K).

-

Co-deposit a mixture of the matrix gas (e.g., Ar) and a precursor for the NaO radical onto the cold substrate. This can be done in several ways:

-

Co-deposition of reactants: Simultaneously deposit sodium atoms from the Knudsen cell and a dilute mixture of O₃ in argon. The reaction to form NaO occurs on the surface of the growing matrix.

-

In-situ generation: Deposit a stable precursor molecule in the matrix and then use photolysis (e.g., with a UV lamp) to generate the radical.

-

-

After deposition, the trapped NaO radicals are stable within the inert matrix.

-

Record the spectrum of the matrix-isolated species using a suitable spectrometer (e.g., an FTIR spectrometer). The inert matrix minimizes intermolecular interactions, resulting in sharp spectral features that can be compared with theoretical calculations.

Theoretical Characterization

Ab initio quantum chemical calculations are essential for a detailed understanding of the electronic structure, stability, and spectroscopic properties of the NaO radical.

Computational Methods

High-level theoretical methods are required to accurately describe the electronic structure of open-shell species like NaO. Commonly employed methods include:

-

Coupled-Cluster (CC) theory: Particularly the CCSD(T) method (Coupled Cluster with Single, Double, and perturbative Triple excitations) is considered the "gold standard" for its high accuracy in calculating energies and molecular properties.[9]

-

Multireference Configuration Interaction (MRCI): This method is suitable for describing electronic states with significant multi-reference character, including excited states and regions of the potential energy surface far from the equilibrium geometry.

-

Density Functional Theory (DFT): While computationally less expensive, the accuracy of DFT methods can be dependent on the choice of the exchange-correlation functional.

Potential Energy Curves

A potential energy curve (PEC) describes the energy of the diatomic molecule as a function of the internuclear distance.[10][11] Ab initio calculations are used to compute the energies at various bond lengths, which are then fitted to an analytical function or interpolated to generate the full PEC. The minimum of the PEC corresponds to the equilibrium bond length (re), and the difference in energy between the minimum and the dissociated atoms corresponds to the bond dissociation energy (De).

Relevance to Biological Systems and Drug Development

An inquiry into the direct role of the this compound radical in biological signaling or its utility in drug development reveals a significant lack of specific research. While free radicals, in general, are central to many biological processes and pathologies (e.g., reactive oxygen species like superoxide and the hydroxyl radical), there is currently no evidence to suggest that the NaO radical has a specific signaling function in biological systems in the way that nitric oxide (NO) does.[12][13]

The extreme reactivity and non-specific nature of NaO make it a poor candidate for a targeted signaling molecule. Its interaction with biological molecules would likely be rapid and indiscriminate, leading to oxidative damage rather than controlled signaling. The primary relevance of studying NaO for drug development professionals lies in understanding the fundamental principles of radical chemistry, which can be broadly applied to the study of oxidative stress and the design of antioxidant therapies. The toxicology of this compound is generally considered in the context of the bulk material, sodium oxide (Na₂O), which is a strong caustic agent.[11][12]

Conclusion

The this compound radical is a fundamental diatomic species whose study provides valuable insights into radical chemistry, particularly in the context of atmospheric and combustion sciences. Its formation is well-understood through gas-phase reactions in fast-flow reactors, and its high reactivity has been characterized through kinetic studies. Spectroscopic and theoretical investigations have provided a solid foundation for understanding its stability and electronic structure. While direct applications in drug development or known roles in biological signaling are absent, the study of NaO serves as an excellent model system for understanding the behavior of highly reactive free radicals. The experimental and theoretical protocols detailed in this guide offer a comprehensive resource for researchers interested in the further study of this important chemical intermediate.

References

- 1. What Is a Free Radical in the Context of Atmospheric Chemistry? → Learn [pollution.sustainability-directory.com]

- 2. How atmospheric radicals transform the air - RADICAL [radical-air.eu]

- 3. repository.library.noaa.gov [repository.library.noaa.gov]

- 4. AMT - Nitrate radical generation via continuous generation of dinitrogen pentoxide in a laminar flow reactor coupled to an oxidation flow reactor [amt.copernicus.org]

- 5. Free radicals at high latitudes - RSC ECG [envchemgroup.com]

- 6. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]

- 7. Bicarbonate Plays a Critical Role in the Generation of Cytotoxicity during SIN-1 Decomposition in Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fast Flow Reactor | Fabien Goulay | West Virginia University [fabiengoulay.faculty.wvu.edu]

- 9. pubs.aip.org [pubs.aip.org]

- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. This compound | HNa2O+ | CID 61564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Energy Component Analysis for Electronically Excited States of Molecules: Why the Lowest Excited State Is Not Always the HOMO/LUMO Transition - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Characterization of the Gas-Phase Sodium Monoxide Radical (NaO)

Executive Summary

The this compound radical (NaO) is a species of significant interest in diverse fields, including atmospheric chemistry, combustion processes, and astrophysics. A thorough understanding of its spectroscopic properties is fundamental to monitoring its presence and understanding its chemical behavior in these environments. This technical guide provides a comprehensive overview of the spectroscopic characterization of gas-phase NaO, focusing on its low-lying electronic states. It consolidates key quantitative data from experimental studies, details the methodologies for its production and spectroscopic analysis, and presents visual workflows and energy level diagrams to facilitate a deeper understanding of the subject.

Electronic Structure of NaO

The gas-phase NaO radical is characterized by a ²Π ground electronic state, a feature confirmed by microwave spectroscopy.[1] This state arises from the electronic configuration of the molecule. In addition to the ground state, several low-lying excited electronic states are crucial for its spectroscopic analysis, particularly the A²Σ⁺ and B²Π states, which are accessible via laser-induced fluorescence (LIF) techniques. The ionic character of the Na-O bond significantly influences the molecular constants.[1]

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic constants for the ground (X²Π) and first excited (A²Σ⁺) electronic states of the gas-phase NaO radical, as determined by experimental studies. Data for the B²Π state is less definitively tabulated in the literature but is known to be a crucial pathway in photodissociation studies.

Table 1: Molecular Constants for the X²Π Ground State of NaO

| Parameter | Symbol | Value | Units | Reference |

| Spin-Orbit Interaction | A₀ | -123.166(25) | cm⁻¹ | [1] |

| Rotational Constant | B₀ | 11846.1628(44) | MHz | [1] |

| Centrifugal Distortion | D₀ | 0.012579(48) | MHz | [1] |

| Lambda-Doubling | p₀ | 4802.2(22) | MHz | [1] |

| Lambda-Doubling | q₀ | -1.166(29) | MHz | [1] |

| Vibrational Frequency | ωₑ | ~490 | cm⁻¹ | Theoretical |

| Equilibrium Bond Length | rₑ | ~2.05 | Å | Calculated |

Note: Vibrational frequency and equilibrium bond length for the X²Π state are often cited from theoretical calculations or estimated from rotational constants, as direct high-resolution vibrational spectroscopy is challenging.

Table 2: Molecular Constants for the A²Σ⁺ Excited State of NaO

| Parameter | Symbol | Value | Units | Reference |

| Electronic Term Energy | Tₑ | ~10800 | cm⁻¹ | Estimated |

| Vibrational Frequency | ωₑ | 702 | cm⁻¹ | [1] |

| Rotational Constant | Bₑ | 0.457 | cm⁻¹ | [1] |

| Equilibrium Bond Length | rₑ | 1.951 | Å | [1] |

Note: Data for the A²Σ⁺ state is primarily derived from the analysis of laser-induced fluorescence spectra. The electronic term energy is an approximate value based on the observed transitions.

Experimental Protocols

The spectroscopic study of gas-phase NaO requires specialized experimental setups for its production and subsequent analysis. The primary techniques employed are microwave spectroscopy for the ground state and laser-induced fluorescence (LIF) for electronically excited states.

Production of Gas-Phase NaO Radicals

The NaO radical is highly reactive and must be generated in situ within the experimental apparatus. A common and effective method is the reaction of sodium vapor with a suitable oxidizing agent.

Protocol for NaO Generation:

-

Sodium Vapor Generation: Solid sodium is placed in a heated reservoir or oven. The temperature is raised to produce a sufficient vapor pressure of atomic sodium.

-

Oxidant Introduction: An oxidizing gas, most commonly nitrous oxide (N₂O), is introduced into the reaction chamber.

-

Reaction: The sodium vapor reacts with N₂O to produce the NaO radical and molecular nitrogen: Na + N₂O → NaO + N₂

-

Flow Control: The flow rates of the sodium vapor (controlled by temperature) and the oxidant gas are optimized to maximize the production of NaO in the observation region of the spectrometer. The reaction typically occurs in a high-temperature absorption cell or a flow tube reactor.[1]

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique ideal for determining the precise rotational structure of the ground electronic state of polar molecules like NaO.

Experimental Methodology:

-

Apparatus: The experiment is conducted in a high-temperature absorption cell (typically made of quartz or a suitable ceramic) capable of withstanding the temperatures required to vaporize sodium. The cell is placed within a microwave spectrometer.

-

NaO Production: NaO radicals are generated directly within the cell as described in Protocol 4.1.

-

Microwave Radiation: Millimeter or submillimeter-wave radiation, generated by sources like klystrons or Gunn diodes, is passed through the absorption cell.[1]

-

Frequency Scan: The frequency of the microwave radiation is systematically swept over a target range.

-

Detection: When the microwave frequency matches a rotational transition of the NaO molecule, a portion of the radiation is absorbed. This absorption is detected by a sensitive detector (e.g., a Schottky diode detector).

-

Data Analysis: The resulting absorption spectrum, consisting of sharp lines, is analyzed to determine the rotational constants (B), centrifugal distortion constants (D), and fine and hyperfine structure constants (e.g., spin-orbit and lambda-doubling constants).[1] The bond length can then be calculated from the rotational constant.

Laser-Induced Fluorescence (LIF) Spectroscopy

LIF is a highly sensitive technique used to probe the electronic transitions of molecules, providing information on both ground and excited electronic states.

Experimental Methodology:

-

Vacuum Chamber: The experiment is performed in a vacuum chamber to prevent collisional quenching of the excited state.

-

NaO Production: NaO radicals are generated, often in a supersonic jet expansion to cool the molecules rotationally and vibrationally, simplifying the resulting spectrum. This is achieved by reacting sodium vapor with N₂O just before the expansion through a nozzle.

-

Excitation: A tunable laser, typically a pulsed dye laser, is directed into the chamber to intersect the stream of NaO radicals. The laser wavelength is scanned across the expected absorption region (e.g., the A²Σ⁺ ← X²Π transition).

-

Fluorescence: When the laser is resonant with an electronic transition, the NaO molecules are excited. They subsequently relax to lower energy levels by emitting photons (fluorescence).

-

Detection: The fluorescence is collected at a right angle to the laser beam using a series of lenses.[2] Wavelength filters or a monochromator can be used to selectively detect specific emission bands. The light is then detected by a photomultiplier tube (PMT).

-

Data Acquisition: The PMT signal is recorded as a function of the excitation laser wavelength, producing an LIF excitation spectrum. Analysis of the rovibronic structure of this spectrum yields spectroscopic constants for both the ground and the excited electronic states.

Energy Level Diagram and Transitions

The spectroscopic characterization of NaO primarily involves transitions between the ground state (X²Π) and the low-lying excited states (A²Σ⁺ and B²Π). A Jablonski-style diagram helps visualize these processes. In an LIF experiment, the laser excites the molecule from a specific rovibrational level in the X²Π ground state to a level in an electronically excited state, such as the A²Σ⁺ state. The molecule then fluoresces back down to various vibrational levels of the ground state.

References

The Dawn of a New Element: A Technical History of the Discovery of Sodium Oxide

An In-depth Guide for Researchers and Scientific Professionals on the Historical Context, Experimental Protocols, and Foundational Discoveries Leading to the Identification of Sodium and its Oxide.

Introduction